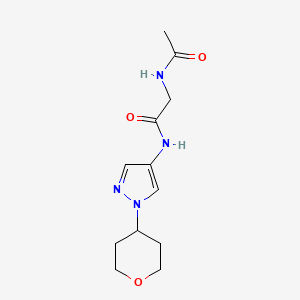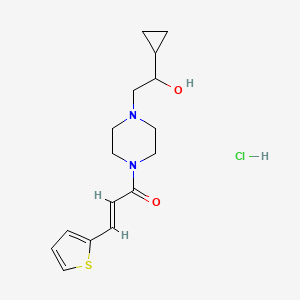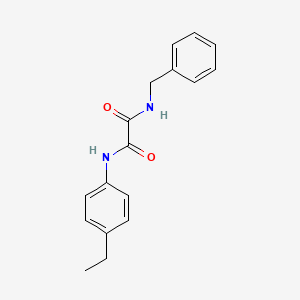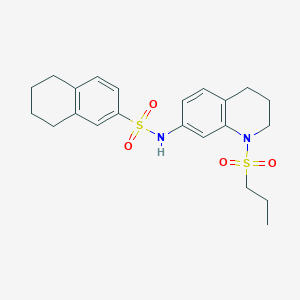
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S2 and its molecular weight is 448.6. The purity is usually 95%.
BenchChem offers high-quality N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Aromatic sulfonamides, including compounds with structures similar to the one mentioned, have been synthesized and tested for their anticancer properties. For instance, a study by Madácsi et al. (2013) found that a library of piperidine ring-fused aromatic sulfonamides induced oxidative stress and glutathione depletion in melanoma and leukemia cells. The compounds exhibited cytotoxic effects at micromolar concentrations, highlighting their potential as oxidative stress-inducing anticancer agents (Madácsi et al., 2013).
Structural Characterization and Complex Formation
The synthesis and structural characterization of complexes formed by sulfonamides, including those with quinoline structures, with metals such as zinc, have been reported. Macías et al. (2003) detailed the creation of zinc complexes with sulfonamides derived from 8-aminoquinoline, revealing their distorted tetrahedral environment around Zn2+ ions and showcasing the sulfonamides' role as bidentate ligands (Macías et al., 2003).
Inhibition of Enzymatic Activity
Sulfonamides, including tetrahydroisoquinolines, have been explored for their ability to inhibit specific enzymes, which is crucial for the development of therapeutic agents. Grunewald et al. (2005) synthesized compounds that showed significant inhibitory potency and selectivity towards phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of epinephrine, suggesting potential applications in treating diseases related to neurotransmitter imbalances (Grunewald et al., 2005).
Synthesis Techniques
Research also focuses on the synthesis of sulfonamide derivatives and their incorporation into complex molecules. For example, a study by Bunce et al. (2012) discussed an approach to synthesizing tetrahydroisoquinolines, which are key structural elements in agents used to treat various diseases, including cancer and hepatitis C. Their work highlights the importance of these compounds in synthetic organic chemistry and drug discovery (Bunce et al., 2012).
Biochemical and Pharmacological Studies
The biochemical and pharmacological activities of sulfonamides and their derivatives are a significant area of study, with research extending to their antimicrobial properties and their role in inducing apoptosis in cancer cells. Fadda et al. (2016) synthesized quaternary ammonium salts containing sulfonate groups, demonstrating moderate antimicrobial activity, which emphasizes the versatility of sulfonamide compounds in developing new therapeutic agents (Fadda et al., 2016).
特性
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S2/c1-2-14-29(25,26)24-13-5-8-18-9-11-20(16-22(18)24)23-30(27,28)21-12-10-17-6-3-4-7-19(17)15-21/h9-12,15-16,23H,2-8,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNDIKTXZNRLRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)
![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)
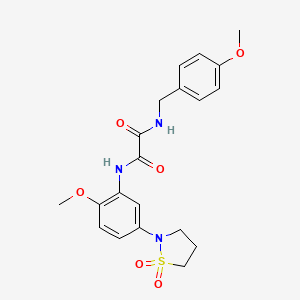
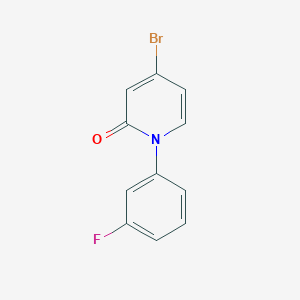
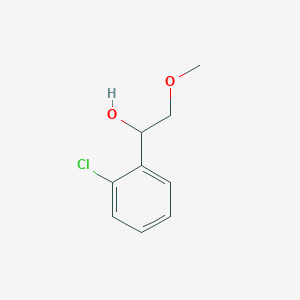
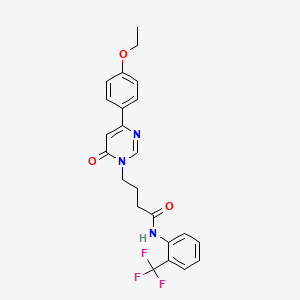
![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)
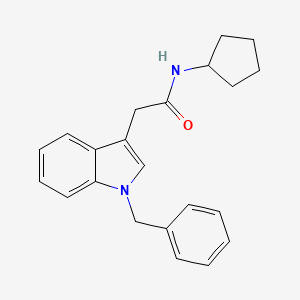
![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399973.png)
